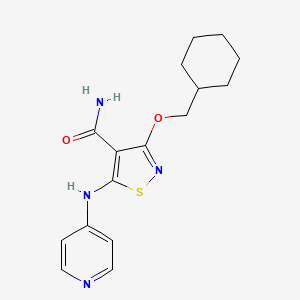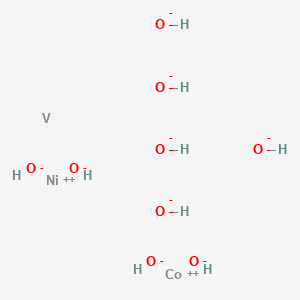
cobalt(2+);nickel(2+);vanadium;nonahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);nickel(2+);vanadium;nonahydroxide is a ternary layered double hydroxide (LDH) compound that incorporates cobalt, nickel, and vanadium ions within its structure. This compound is known for its unique electrochemical properties and has garnered significant interest in various fields, including catalysis, energy storage, and environmental remediation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);nickel(2+);vanadium;nonahydroxide typically involves a hydrothermal method. In this process, cobalt, nickel, and vanadium salts are dissolved in water, and the pH is adjusted using a base such as sodium hydroxide. The solution is then subjected to hydrothermal treatment at elevated temperatures and pressures, resulting in the formation of the layered double hydroxide structure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);nickel(2+);vanadium;nonahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple metal ions, which can participate in redox processes and facilitate electron transfer .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace hydroxide ions in the structure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state metal oxides, while reduction can yield lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);nickel(2+);vanadium;nonahydroxide has a wide range of scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+);nickel(2+);vanadium;nonahydroxide can be compared with other similar compounds, such as:
Nickel-cobalt layered double hydroxides: These compounds also exhibit excellent electrochemical properties but may lack the additional catalytic activity provided by vanadium.
Vanadium-doped nickel-cobalt layered double hydroxides: These compounds are similar in structure and composition but may have different electrochemical and catalytic properties depending on the doping level
The uniqueness of this compound lies in its combination of three metal ions, which provides a synergistic effect, enhancing its overall performance in various applications .
Eigenschaften
CAS-Nummer |
919285-68-0 |
|---|---|
Molekularformel |
CoH9NiO9V-5 |
Molekulargewicht |
321.63 g/mol |
IUPAC-Name |
cobalt(2+);nickel(2+);vanadium;nonahydroxide |
InChI |
InChI=1S/Co.Ni.9H2O.V/h;;9*1H2;/q2*+2;;;;;;;;;;/p-9 |
InChI-Schlüssel |
LLZBZQXDLMYLEC-UHFFFAOYSA-E |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[V].[Co+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
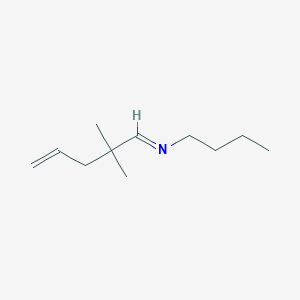
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
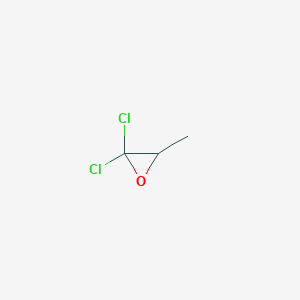
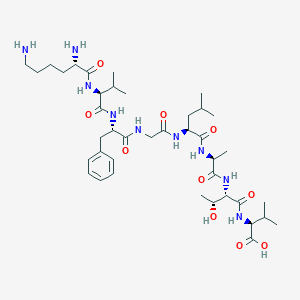
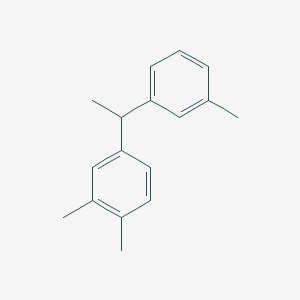
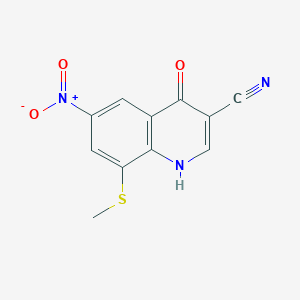
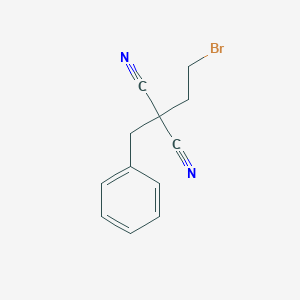
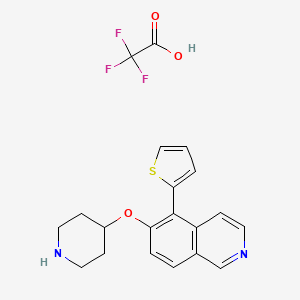
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
